molecular formula C14H20BNO5 B12942623 Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B12942623
M. Wt: 293.13 g/mol
InChI Key: QRJGUPUBQZXDCK-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic ester group, which imparts unique reactivity and stability. Organoboron compounds, including this one, are widely used in various chemical transformations and have applications in pharmaceuticals, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-methoxy-4-picolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The compound’s reactivity is influenced by the electronic properties of the picolinate moiety, which can modulate the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a bromine substituent.

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester group with a methoxy substituent on the pyridine ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a picolinate moiety.

Uniqueness

Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its specific combination of a picolinate moiety and a boronic ester group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C14H20BNO5

Molecular Weight

293.13 g/mol

IUPAC Name

methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(17)19-6)16-8-11(9)18-5/h7-8H,1-6H3

InChI Key

QRJGUPUBQZXDCK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)C(=O)OC

Origin of Product

United States

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